CID 73166687
Description
No explicit data regarding CID 73166687 was identified within the provided evidence. For example, discusses betulin-derived inhibitors (e.g., betulin, CID 72326; 3-O-caffeoyl betulin, CID 10153267), while lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389), but none align with this compound .
Properties
Molecular Formula |
C15H37PSn2 |
|---|---|
Molecular Weight |
485.8 g/mol |
InChI |
InChI=1S/C10H22P.5CH3.2Sn/c1-4-7-9-11(6-3)10-8-5-2;;;;;;;/h3-10H2,1-2H3;5*1H3;; |
InChI Key |
IXFJIAYLJOJXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)CC[Sn](C)C.C[Sn](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 73166687 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Reduction Reactions: Utilizing reducing agents to achieve the desired chemical structure.
Substitution Reactions: Employing nucleophilic or electrophilic substitution to introduce specific functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes, ensuring consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis are commonly used to produce this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
CID 73166687 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Using reducing agents to achieve reduced forms.
Substitution: Engaging in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
CID 73166687 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in manufacturing processes and product formulations.
Mechanism of Action
The mechanism of action of CID 73166687 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist, modulating biological processes at the molecular level. The exact mechanism depends on the context of its application, such as in therapeutic settings or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of direct evidence for CID 73166687, a comparative analysis must rely on structurally or functionally analogous compounds mentioned in the literature. Below are key examples:
Table 1: Structural and Functional Analogues from Evidence
Key Findings:
Betulin Derivatives: CID 72326 (betulin) and CID 10153267 (3-O-caffeoyl betulin) share a triterpenoid backbone but differ in functional groups. The caffeoyl modification in CID 10153267 enhances solubility and target affinity compared to the parent compound .
Oscillatoxin Analogues : Oscillatoxin D (CID 101283546) and its methyl derivative (CID 185389) exhibit structural similarities but differ in bioactivity profiles. Methylation at position 30 (CID 185389) reduces cytotoxicity compared to CID 101283546 .
Enzyme Inhibitors : Ginkgolic acid (CID 5469634) and irbesartan (CID 3749) are unrelated structurally but both serve as competitive inhibitors in bile acid transport systems. Ginkgolic acid shows broader specificity, while irbesartan is highly selective .
Limitations and Recommendations
Data Gap : The absence of this compound in the evidence highlights the need to verify the identifier’s accuracy or consult specialized databases (e.g., PubChem, ChEMBL) for updated entries.
Structural Predictions : If this compound is a betulin or polyketide derivative, computational tools (e.g., QSAR, molecular docking) could predict its properties using analogues like CID 72326 or CID 10153267 as templates .
Experimental Validation : Comparative studies should prioritize assays (e.g., enzyme inhibition, cytotoxicity) to benchmark this compound against the compounds in Table 1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
